2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
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Description
2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H22F2N4O3 and its molecular weight is 428.44. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It has been synthesized and evaluated for its potential anticonvulsant activity . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Given its potential anticonvulsant activity, it may interact with pathways involved in neuronal signaling . The downstream effects of these interactions are currently under investigation .
Pharmacokinetics
Its impact on bioavailability, as well as its pharmacokinetic profile, are areas of active research .
Result of Action
Some of the synthesized derivatives have shown significant protective effects on seizures when compared with the standard drug phenytoin .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3/c23-16-3-1-15(2-4-16)13-28-20(30)22(26-21(28)31)9-11-27(12-10-22)14-19(29)25-18-7-5-17(24)6-8-18/h1-8H,9-14H2,(H,25,29)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBOVOMTZLDXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.